molecular formula C19H15FN4O B2991788 2-(4-fluorophenyl)-5-(2-methylbenzyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one CAS No. 1326806-34-1

2-(4-fluorophenyl)-5-(2-methylbenzyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Cat. No.: B2991788
CAS No.: 1326806-34-1
M. Wt: 334.354
InChI Key: PSTBLYHAUWAHCT-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-5-(2-methylbenzyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a useful research compound. Its molecular formula is C19H15FN4O and its molecular weight is 334.354. The purity is usually 95%.
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Biological Activity

2-(4-fluorophenyl)-5-(2-methylbenzyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one (CAS Number: 1326806-34-1) is a nitrogen-containing heterocyclic compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H15FN4OC_{19}H_{15}FN_{4}O with a molecular weight of approximately 334.3 g/mol. The structure features a pyrazolo[1,5-d][1,2,4]triazine core, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that compounds within the pyrazolo[1,5-d][1,2,4]triazine class exhibit significant anticancer , antimicrobial , and anti-inflammatory properties. The following sections detail these activities supported by data from various studies.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazolo derivatives:

  • Cytotoxicity Studies : In vitro assays demonstrated that related compounds exhibited stronger cytotoxic effects than cisplatin on breast cancer cell lines MCF-7 and MDA-MB-231. The compounds induced apoptosis via caspase activation and modulated key proteins involved in cell survival pathways such as NF-κB and p53 .
  • Mechanism of Action : The most active derivatives were shown to promote autophagy and increase the formation of autophagosomes. This suggests that they not only trigger apoptosis but also engage in autophagic processes that are crucial for cancer cell death .

Antimicrobial Activity

The pyrazolo[1,5-d][1,2,4]triazine scaffold has also been explored for its antimicrobial properties:

  • Mycobacterial Inhibition : Compounds derived from this scaffold have been identified as potent inhibitors of Mycobacterium tuberculosis (M.tb). They demonstrated low cytotoxicity against human cells while effectively inhibiting M.tb growth in macrophages .

Case Studies

Several case studies have provided insights into the biological activities of similar compounds:

StudyCompoundActivityFindings
Pyrazolo[4,3-e][1,2,4]triazinesAnticancerStronger cytotoxicity than cisplatin; induced apoptosis through caspases
Pyrazolo[1,5-a]pyrimidinesAntimycobacterialEffective against M.tb with low cytotoxicity; mechanism unrelated to cell wall biosynthesis
FPMINT AnaloguesNucleoside Transport InhibitionSelective inhibition of ENT transporters; potential for chemotherapy applications

Structure-Activity Relationship (SAR)

Research into the SAR of pyrazolo derivatives has revealed that specific substitutions on the phenyl rings significantly influence biological activity. For instance:

  • The presence of fluorine at the para position on the phenyl ring enhances cytotoxicity.
  • Alkyl substitutions on the triazine core may modulate solubility and bioavailability.

Properties

IUPAC Name

2-(4-fluorophenyl)-5-[(2-methylphenyl)methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O/c1-13-4-2-3-5-15(13)11-23-19(25)18-10-17(22-24(18)12-21-23)14-6-8-16(20)9-7-14/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTBLYHAUWAHCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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